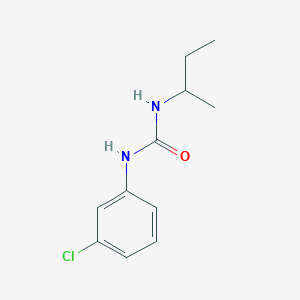
4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is a complex organic compound that features a combination of bromophenyl, pyridinyl, triazolyl, and benzonitrile groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(((4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Bromierung eines Phenylrings, gefolgt von der Bildung eines Triazolrings durch Cyclisierungsreaktionen. Die Pyridinylgruppe wird dann durch eine nucleophile Substitutionsreaktion eingeführt. Schließlich wird die Benzonitrilgruppe durch eine Kupplungsreaktion angehängt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnte die Verwendung von Katalysatoren zur Beschleunigung von Reaktionen und die Implementierung von kontinuierlichen Fließprozessen zur Steigerung der Effizienz gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in der Thioetherbindung.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe angreifen und diese in ein Amin umwandeln.
Substitution: Die Bromphenylgruppe kann an verschiedenen Substitutionsreaktionen teilnehmen, wie z. B. nucleophiler aromatischer Substitution.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Die Oxidation des Schwefelatoms kann zu Sulfoxiden oder Sulfonen führen.
Reduktion: Die Reduktion der Nitrilgruppe ergibt primäre Amine.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Bromphenylring einführen.
Wissenschaftliche Forschungsanwendungen
4-(((4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenzielle Verwendung als pharmazeutisches Zwischenprodukt untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie kann sie mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Triazolring ist bekannt für seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, die in der Katalyse oder Materialwissenschaft genutzt werden können.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-((4-Bromphenyl)thio)benzonitril: Fehlt die Triazol- und Pyridinylgruppe.
4-((4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)methanol: Enthält eine Hydroxylgruppe anstelle der Benzonitrilgruppe.
Einzigartigkeit
Das Vorhandensein sowohl der Triazol- als auch der Pyridinylgruppe in 4-(((4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitril macht es einzigartig im Vergleich zu ähnlichen Verbindungen. Diese Gruppen tragen zu seiner potenziellen Vielseitigkeit bei der Bildung von Komplexen und der Teilnahme an verschiedenen chemischen Reaktionen bei.
Eigenschaften
CAS-Nummer |
676332-92-6 |
|---|---|
Molekularformel |
C21H14BrN5S |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
4-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C21H14BrN5S/c22-18-7-9-19(10-8-18)27-20(17-2-1-11-24-13-17)25-26-21(27)28-14-16-5-3-15(12-23)4-6-16/h1-11,13H,14H2 |
InChI-Schlüssel |
RPFZJXLUJIFQGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)


![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
